![molecular formula C24H25N5O B5968337 phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
Phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol, commonly known as QM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of QM is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. QM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. QM has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
QM has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. QM has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of QM is its versatility in terms of its potential applications in medicinal chemistry. QM can be modified to target specific cells and tissues, making it a promising candidate for drug delivery systems. However, one of the limitations of QM is its potential toxicity, which needs to be carefully evaluated in future studies.
Future Directions
There are several future directions for research on QM. One area of interest is the development of QM-based drug delivery systems for the treatment of various diseases. Another area of interest is the investigation of QM's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to evaluate the safety and toxicity of QM and its derivatives.
Synthesis Methods
The synthesis of QM involves a multi-step process that starts with the reaction of 8-quinolinylmethanol with piperidine to form 1-(8-quinolinylmethyl)-4-piperidinol. This intermediate is then reacted with sodium azide and copper sulfate to form the corresponding azide, which is then reduced with sodium borohydride to yield the triazole product, QM.
Scientific Research Applications
QM has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. QM has also been investigated for its potential as a drug delivery system due to its ability to target specific cells and tissues.
properties
IUPAC Name |
phenyl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c30-24(19-6-2-1-3-7-19)22-17-29(27-26-22)21-11-14-28(15-12-21)16-20-9-4-8-18-10-5-13-25-23(18)20/h1-10,13,17,21,24,30H,11-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHMQIGBXSOUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C(C3=CC=CC=C3)O)CC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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